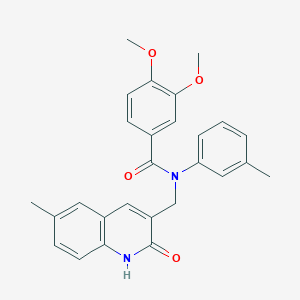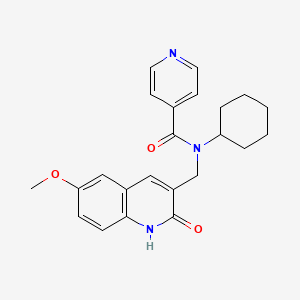
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide, also known as CMI-977 or Quinimax, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been proposed that the molecule exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This results in the accumulation of toxic heme in the parasite, leading to its death. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules on endothelial cells. In addition, this compound has been reported to have antioxidant and anti-angiogenic properties.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide for lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a cost-effective option for research studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide. One area of interest is its potential use in the treatment of autoimmune diseases and inflammatory disorders. Another potential direction is the development of this compound derivatives with improved solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases, such as cancer and parasitic infections.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its high potency and selectivity make it a promising candidate for the treatment of various diseases, including autoimmune disorders and parasitic infections. While there are limitations to its use in lab experiments, further research is needed to explore its full potential and to develop new derivatives with improved properties.
合成方法
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with isonicotinoyl hydrazine in the presence of cyclohexyl isocyanide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been reported to yield high purity and good yields of this compound.
科学研究应用
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimalarial activity, as well as activity against other parasitic diseases such as leishmaniasis and trypanosomiasis. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-29-20-7-8-21-17(14-20)13-18(22(27)25-21)15-26(19-5-3-2-4-6-19)23(28)16-9-11-24-12-10-16/h7-14,19H,2-6,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVBWTUTICVCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

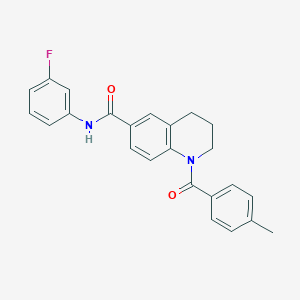

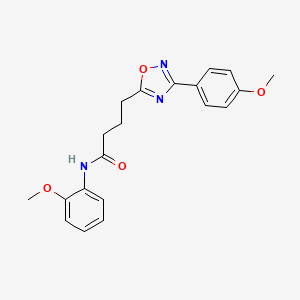
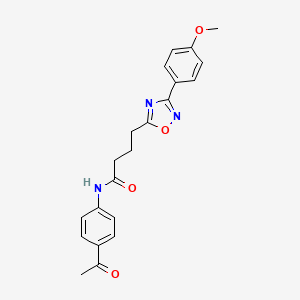
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7696809.png)
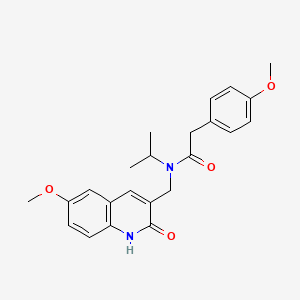
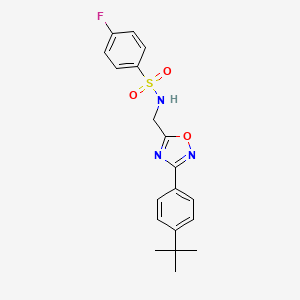
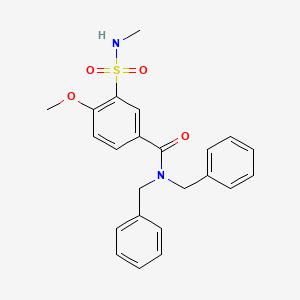
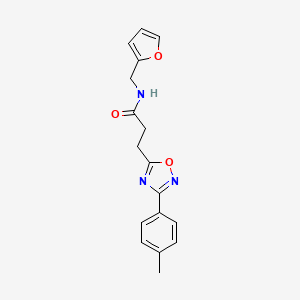
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)
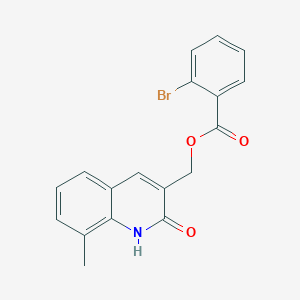
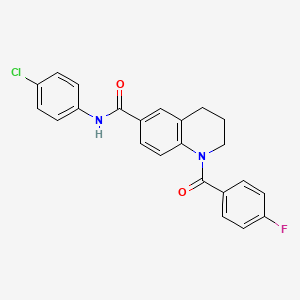
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
